molecular formula C10H6BrN3 B1398502 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1208081-18-8

1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1398502
CAS No.: 1208081-18-8
M. Wt: 248.08 g/mol
InChI Key: WNHKJPZZKLEFOE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile possesses a well-defined chemical identity with specific structural characteristics that distinguish it within the pyrazole-carbonitrile family. The compound bears the Chemical Abstracts Service registry number 1208081-18-8 and follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry. The molecular structure consists of a pyrazole ring system substituted at the 1-position with a 3-bromophenyl group and at the 4-position with a carbonitrile functional group.

The molecular formula C₁₀H₆BrN₃ accurately represents the elemental composition, with a corresponding molecular weight of 248.08 grams per mole. The Simplified Molecular Input Line Entry System representation for this compound is documented as N#CC1=CN(C2=CC=CC(Br)=C2)N=C1, which provides a standardized linear notation for computational applications. The compound is catalogued under the MDL number MFCD11845710, facilitating its identification in chemical databases and literature searches.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
CAS Number 1208081-18-8
Molecular Formula C₁₀H₆BrN₃
Molecular Weight 248.08 g/mol
MDL Number MFCD11845710
SMILES Notation N#CC1=CN(C2=CC=CC(Br)=C2)N=C1

The structural analysis reveals that the compound exhibits characteristic features of both pyrazole heterocycles and aromatic nitrile compounds. The pyrazole ring contains two adjacent nitrogen atoms in a five-membered ring configuration, while the 3-bromophenyl substituent introduces halogen functionality that significantly influences the electronic properties of the molecule. The carbonitrile group at the 4-position of the pyrazole ring provides additional opportunities for chemical modification and synthetic elaboration.

Properties

IUPAC Name

1-(3-bromophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHKJPZZKLEFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257388
Record name 1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208081-18-8
Record name 1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

Parameter Details
Reactants 3-Bromophenylhydrazine (10 mmol)
2-(Ethoxymethylene)malononitrile (10 mmol)
Solvent Ethanol
Temperature 100°C
Reaction time 8–12 hours
Workup Precipitation by pouring into chilled water, filtration, washing with hexane
Yield ~75%
Product form Yellow solid

Mechanistic Insights

  • The ethoxymethylene malononitrile acts as a Michael acceptor.
  • The hydrazine nitrogen attacks the electrophilic center, followed by cyclization and elimination of ethanol.
  • The cyano group remains intact at the 4-position of the pyrazole ring.
  • The amino group is introduced at the 5-position, resulting in 5-amino substitution.

One-Pot Multicomponent Synthesis Using Phenylhydrazine, Aldehydes, and Malononitrile

Another environmentally friendly and efficient approach is the three-component reaction involving:

  • Substituted phenylhydrazines (including 3-bromophenylhydrazine)
  • Aromatic aldehydes
  • Malononitrile

This method can be catalyzed by heterogeneous catalysts such as Fe3O4@SiO2@Tannic acid nanoparticles, which provide green synthesis conditions with high yields and short reaction times.

Reaction Conditions and Highlights

Parameter Details
Reactants 3-Bromophenylhydrazine, aromatic aldehyde, malononitrile
Catalyst Fe3O4@SiO2@Tannic acid nanoparticles
Solvent Typically ethanol/water mixtures
Temperature Mild heating or room temperature
Reaction time Short (minutes to a few hours)
Catalyst reuse Up to six cycles with consistent activity
Yield High yields (not specified exactly)

This method facilitates the formation of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile derivatives with excellent purity confirmed by NMR and FTIR spectroscopy.

Selective Sandmeyer Reaction Route

A less common but notable approach involves preparing 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile via a selective Sandmeyer reaction on diaminopyrazole intermediates derived from potassium tricyanomethanide. This two-step process yields brominated pyrazole intermediates that can be further functionalized.

Key Features

Step Description
Starting material Potassium tricyanomethanide
Intermediate Diaminopyrazole
Reaction type Selective Sandmeyer bromination
Yield Good yields reported
Advantages Versatility for further derivatization

This approach is more suitable for synthesizing tert-butyl-substituted pyrazoles but provides insight into bromination strategies on pyrazole rings.

Comparative Summary of Preparation Methods

Method Reactants and Catalysts Conditions Yield (%) Advantages Limitations
Heating 3-bromophenylhydrazine + 2-(ethoxymethylene)malononitrile 3-Bromophenylhydrazine, 2-(ethoxymethylene)malononitrile, ethanol 100°C, 8-12 h ~75 Straightforward, moderate yield Long reaction time
One-pot multicomponent with Fe3O4@SiO2@Tannic acid catalyst 3-Bromophenylhydrazine, aldehyde, malononitrile, Fe3O4@SiO2@Tannic acid Mild heating, short time High Green, catalyst recyclable Requires nanoparticle catalyst
Sandmeyer bromination of diaminopyrazole Diaminopyrazole intermediates, Sandmeyer reagents Mild conditions, two steps Good Selective bromination, versatile More complex, multi-step

Spectroscopic and Analytical Data Supporting Preparation

  • NMR Spectra: The 1H NMR and 13C NMR spectra confirm the structure with characteristic pyrazole proton signals and carbonitrile carbon resonances.
  • FTIR Spectra: The presence of cyano groups is confirmed by strong absorption bands near 2200 cm⁻¹. Amino groups show bands near 3300–3400 cm⁻¹.
  • Melting points: Reported melting points for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile range from 161 to 163 °C, indicating product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Bromophenol Derivatives: Resulting from the oxidation of the bromophenyl group.

  • Amine Derivatives: Resulting from the reduction of the cyano group.

  • Substituted Pyrazoles: Resulting from substitution reactions at the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

One of the prominent applications of 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is in the development of anticancer agents. Research has shown that pyrazole derivatives exhibit significant activity against various cancer cell lines. For instance, compounds with similar pyrazole structures have been investigated for their ability to inhibit mutant BRAF, a target in melanoma treatment. The incorporation of bromine and cyano groups enhances the potency and selectivity of these compounds against cancer cells .

2. Cannabinoid Receptor Modulation

Pyrazole derivatives, including this compound, have been studied for their effects on cannabinoid receptors. These compounds can act as partial agonists at peripheral cannabinoid receptors (CB1 and CB2), which are implicated in pain management and metabolic disorders. The selective modulation of these receptors presents therapeutic opportunities with reduced central nervous system side effects compared to traditional cannabinoids .

3. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is another area of interest. Studies have indicated that certain pyrazoles possess anti-inflammatory activities, making them candidates for treating inflammatory diseases. The presence of specific substituents, such as bromine, can enhance these properties, leading to improved efficacy in therapeutic applications .

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. For example, it can serve as a building block for creating polymers or coordination complexes that exhibit desirable electronic or optical properties. This application is particularly relevant in the development of sensors or advanced materials for electronics .

Agricultural Chemistry Applications

1. Pesticidal Activity

Research has identified pyrazole derivatives as potential candidates for agricultural applications, particularly in pest control. The structural characteristics of this compound may confer insecticidal or fungicidal properties, making it useful in developing new agrochemicals that are effective against pests while being environmentally friendly .

Mechanism of Action

The mechanism by which 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular processes in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of the bromine atom on the phenyl ring significantly impacts physicochemical properties. For example:

  • 3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (3h) and 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (3i) () differ from the target compound in bromine placement (4-bromo vs. 3-bromo). The 4-bromo derivatives exhibit higher melting points (135°C and 210°C, respectively) compared to the target compound’s structural analogs, likely due to enhanced crystallinity from symmetrical substitution.

Functional Group Variations

  • Ethyl 5-amino-1-(3-bromophenyl)-4-cyano-1H-pyrazole-3-carboxylate () introduces an amino group and ester moiety, enhancing hydrogen-bonding capacity and solubility. This contrasts with the target compound’s simpler nitrile-phenyl system.
  • 1-Benzyl-4-bromo-5-methyl-1H-pyrazole-3-carbonitrile () places bromine on the pyrazole ring rather than the phenyl, drastically altering electronic properties and reactivity.

Infrared Spectroscopy (IR)

The nitrile (C≡N) stretching frequency in pyrazole-4-carbonitriles typically ranges between 2210–2232 cm⁻¹ (). For example:

  • 3h : 2231 cm⁻¹ ()
  • 3i : 2210 cm⁻¹ ()
  • 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile : 2232 cm⁻¹ ()
    The slight variations reflect electronic effects from substituents; electron-withdrawing groups (e.g., bromine) increase nitrile polarization, slightly raising absorption frequencies.

Data Table: Key Properties of Pyrazole-4-Carbonitrile Derivatives

Compound Name Substituents Melting Point (°C) IR (C≡N, cm⁻¹) Yield (%) Key Reference
1-(3-Bromophenyl)-1H-pyrazole-4-carbonitrile 3-Bromophenyl at N1, CN at C4 N/A ~2220 (est.) N/A
3-(4-Bromophenyl)-1-(2-hydroxyethyl)-3h 4-Bromophenyl, 2-hydroxyethyl at N1 135 2231 63
3-(4-Bromophenyl)-1-phenyl-3i 4-Bromophenyl, phenyl at N1 210 2210 68
5-amino-1-(2,4-dinitrophenyl)-4a 2,4-Dinitrophenyl, 4-methoxyphenyl 228–229 2296 93
3-azido-1-benzyl-1H-pyrazole-4-carbonitrile Benzyl at N1, azido at C3 N/A 2232 76

Biological Activity

1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in the pharmaceutical field due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromine atom and the carbonitrile group enhances its reactivity and bioactivity.

Chemical Formula

  • Molecular Formula : C10H7BrN4
  • Molecular Weight : 252.09 g/mol

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key pathways involved in cancer progression, particularly targeting mutant BRAF proteins associated with melanoma.

Case Study: BRAF Inhibition

A study demonstrated that pyrazole derivatives effectively inhibit BRAF(V600E) kinase activity, which is crucial for the proliferation of melanoma cells. The compound's ability to disrupt this pathway suggests its potential as a therapeutic agent in treating melanoma and other cancers driven by BRAF mutations .

Anti-inflammatory and Antibacterial Activities

In addition to antitumor properties, pyrazole derivatives have shown promising anti-inflammatory and antibacterial effects. These activities are attributed to their ability to inhibit various inflammatory mediators and bacterial growth.

The anti-inflammatory action is often linked to the inhibition of nitric oxide production and pro-inflammatory cytokines. For instance, compounds similar to this compound have been reported to reduce lipopolysaccharide (LPS)-induced inflammation in vitro .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole ring can significantly influence its potency against different biological targets.

Modification Effect on Activity
Bromine substitution at position 3Enhances antitumor activity
Carbonitrile group at position 4Increases reactivity towards target kinases
Variations in phenyl substituentsAlters selectivity for specific targets

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Antitumor Efficacy : A series of experiments demonstrated that this compound exhibits nanomolar activity against BRAF-driven cancer cell lines, significantly inhibiting cell proliferation and inducing apoptosis .
  • Anti-inflammatory Properties : The compound was found to effectively reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary tests indicate that pyrazole derivatives possess moderate antibacterial properties against various pathogens, making them candidates for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via cyclocondensation or triazenylpyrazole precursor routes. For example, triazenylpyrazole intermediates can react with azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride at 50°C, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Optimization involves monitoring reaction progress by TLC and adjusting stoichiometry (e.g., 7.5 equiv. of azido reagent) to achieve yields up to 88%. Pre-cooling reagents to 0°C before heating improves regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Look for pyrazole proton signals at δ 7.54 (s, 1H) and aromatic protons from the 3-bromophenyl group (δ 7.20–7.66 ppm). The nitrile carbon appears at ~111–113 ppm in ¹³C NMR .
  • IR Spectroscopy : A strong nitrile stretch at ~2230 cm⁻¹ and pyrazole ring vibrations at 1545–1615 cm⁻¹ .
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 238–267, with fragmentation patterns confirming substituent stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

  • Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) often arise from impurities or regiochemical isomers. Strategies include:

  • Purification : Use dry-load silica gel chromatography to remove byproducts .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA) to confirm regioisomer identity .
  • X-ray Crystallography : Resolve ambiguous structures, as done for pyrazole-carbaldehyde derivatives in crystallographic studies .

Q. What strategies enhance regioselectivity in pyrazole ring formation during synthesis?

  • Answer : Regioselectivity is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine) on the phenyl ring direct cyclization to the 4-position of pyrazole .
  • Reaction Medium : Polar aprotic solvents (e.g., DMF) favor kinetic control, while acidic conditions (TFA) stabilize intermediates .
  • Catalysis : Transition metals (e.g., Mn²⁺) in Schiff base complexes can template ring closure, as seen in related pyrazole syntheses .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Answer : Pharmacological screening includes:

  • Receptor Binding Assays : Test σ₁ receptor antagonism (IC₅₀ values) using guinea pig brain membranes .
  • Anticancer Activity : Cytotoxicity against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ <10 µM indicating potential .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria to identify MIC values .

Key Considerations for Researchers

  • Safety : Handle brominated aryl intermediates under inert atmospheres to avoid decomposition .
  • Environmental Impact : Prevent release into ecosystems due to potential bioaccumulation .
  • Data Reproducibility : Report detailed reaction conditions (e.g., TLC Rf values, column volumes) to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
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1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.